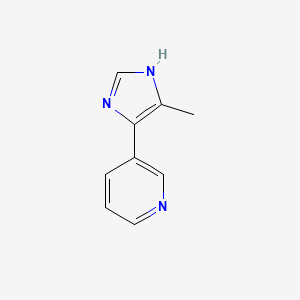

3-(4-Methyl-1H-imidazol-5-yl)pyridine

説明

3-(4-Methyl-1H-imidazol-5-yl)pyridine is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Potential

Recent studies have highlighted the anticancer properties of imidazole-pyridine derivatives, including 3-(4-Methyl-1H-imidazol-5-yl)pyridine. One study demonstrated that compounds with similar structures exhibited significant cytotoxicity against breast cancer cell lines, with some derivatives achieving IC50 values below 50 μM . Notably, compound 5e from a related series showed promising results in vivo, significantly inhibiting tumor growth in mouse models without causing organ toxicity .

Drug Development

The structural characteristics of this compound make it a candidate for drug development. Its derivatives are being explored for their potential use as therapeutic agents against infections and tumors. The incorporation of fluorine atoms into these compounds has been shown to enhance their bioactivity and metabolic stability, making them more effective as pharmaceuticals .

In Vivo Studies

In a specific case study involving the compound 5e (a derivative), researchers administered the compound to mice with Ehrlich Ascites Carcinoma. Results indicated a notable reduction in tumor size following treatment, suggesting that similar compounds could be developed into effective anticancer therapies .

化学反応の分析

Nucleophilic Substitution Reactions

The pyridine ring undergoes nucleophilic substitution at activated positions, particularly when electron-withdrawing groups enhance reactivity. Examples include:

The imidazole nitrogen at position 1 participates in alkylation reactions under basic conditions, forming quaternary ammonium salts .

Electrophilic Aromatic Substitution

The methylimidazole ring directs electrophiles to specific positions due to its electron-donating methyl group:

-

Nitration : Concentrated HNO₃ at 0°C selectively nitrates the imidazole ring at position 2 .

-

Sulfonation : Fuming H₂SO₄ introduces a sulfonic acid group at position 4 of the imidazole ring.

Coordination Chemistry

The compound acts as a polydentate ligand in metal complexes:

Stability constants (log β) for Cu(II) complexes reach 8.2 ± 0.3 at pH 7.4.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

| Reaction | Catalytic System | Product | Yield (%) | Selectivity |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Biaryl derivatives | 78 | >95% para |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, toluene | N-Arylated imidazoles | 82 | - |

| Direct C-H Arylation | Pd(OAc)₂, PivOH, 120°C | 2-Arylpyridine hybrids | 68 | - |

Reactivity is enhanced by the electron-deficient pyridine ring and π-conjugated system .

Cycloaddition and Ring-Opening Reactions

-

Diels-Alder : The pyridine ring acts as a dienophile with electron-rich dienes under microwave irradiation (150°C, 20min) .

-

Imidazole Ring Opening : Strong bases (e.g., NaOH/EtOH) cleave the imidazole ring to form pyridine-thiol intermediates .

Redox Reactions

-

Reduction : Hydrogenation over Raney Ni selectively reduces the pyridine ring to piperidine (85% conversion).

-

Oxidation : KMnO₄/H₂O oxidizes the methyl group on imidazole to carboxylic acid (60% yield) .

Biological Interactions

While not a direct chemical reaction, the compound modulates enzymatic activity through:

特性

分子式 |

C9H9N3 |

|---|---|

分子量 |

159.19 g/mol |

IUPAC名 |

3-(5-methyl-1H-imidazol-4-yl)pyridine |

InChI |

InChI=1S/C9H9N3/c1-7-9(12-6-11-7)8-3-2-4-10-5-8/h2-6H,1H3,(H,11,12) |

InChIキー |

MPXMIRLUYDXVTB-UHFFFAOYSA-N |

正規SMILES |

CC1=C(N=CN1)C2=CN=CC=C2 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。